3-(Trimethylsilyl)isonicotinonitrile

Silylation Protecting Group Reaction Yield

3-(Trimethylsilyl)isonicotinonitrile (CAS 17379-38-3), also known as 4-cyano-3-(trimethylsilyl)pyridine, is an organosilicon compound with the molecular formula C₉H₁₂N₂Si and a molecular weight of 176.29 g/mol. It is a member of the isonicotinonitrile class, characterized by a pyridine ring bearing a nitrile group at the 4-position and a trimethylsilyl (TMS) substituent at the 3-position.

Molecular Formula C9H12N2Si
Molecular Weight 176.29 g/mol
CAS No. 17379-38-3
Cat. No. B092892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethylsilyl)isonicotinonitrile
CAS17379-38-3
Molecular FormulaC9H12N2Si
Molecular Weight176.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C(C=CN=C1)C#N
InChIInChI=1S/C9H12N2Si/c1-12(2,3)9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3
InChIKeyHOEFGISDEWYXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trimethylsilyl)isonicotinonitrile (17379-38-3): An Organosilicon Building Block for Controlled Pyridine Functionalization


3-(Trimethylsilyl)isonicotinonitrile (CAS 17379-38-3), also known as 4-cyano-3-(trimethylsilyl)pyridine, is an organosilicon compound with the molecular formula C₉H₁₂N₂Si and a molecular weight of 176.29 g/mol. It is a member of the isonicotinonitrile class, characterized by a pyridine ring bearing a nitrile group at the 4-position and a trimethylsilyl (TMS) substituent at the 3-position [1]. The compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry and organic synthesis, where the bulky TMS group acts as a temporary blocking or directing group, enabling selective functionalization at other ring positions .

Why 3-(Trimethylsilyl)isonicotinonitrile Cannot Be Casually Substituted by Other 3-Substituted Isonicotinonitriles


Generic substitution among 3-substituted isonicotinonitriles is not feasible due to the fundamental differences in the reactivity conferred by the substituent. 3-Haloisonicotinonitriles (e.g., 3-chloro, 3-bromo, 3-iodo) are electrophilic partners in cross-coupling reactions (e.g., Suzuki, Sonogashira), requiring palladium catalysts and bases to forge carbon-carbon bonds [1]. In contrast, 3-(Trimethylsilyl)isonicotinonitrile functions as a masked nucleophile or a protected intermediate; the TMS group is inert to many cross-coupling conditions, preventing unwanted side reactions at the 3-position during multi-step sequences, and can later be selectively removed or converted to other functionalities (e.g., via protodesilylation) [2]. This divergent reactivity means that the choice of building block dictates the entire synthetic route and the functional group tolerance of subsequent steps.

Quantitative Performance Benchmarks for 3-(Trimethylsilyl)isonicotinonitrile in Synthesis


Silylation Yield in the Synthesis of 3-(Trimethylsilyl)isonicotinonitrile

The synthesis of 3-(Trimethylsilyl)isonicotinonitrile can be achieved via the reaction of isonicotinonitrile with trimethylsilyl chloride in the presence of a base [1]. While a direct, isolated yield for this specific compound is not reported in the primary literature, a closely analogous silylation of a pyridine derivative provides a benchmark. In the synthesis of 3-Trimethylsilanylethynyl-isonicotinonitrile, the Sonogashira coupling of 3-chloro-4-cyanopyridine with trimethylsilylacetylene, using a Pd/Cu catalyst system, proceeded with a 55% yield [2].

Silylation Protecting Group Reaction Yield

Selective Installation of Trimethylsilyl Group in Multi-Substituted Pyridine Synthesis

The strategic value of the trimethylsilyl group on the isonicotinonitrile core is demonstrated in the synthesis of complex, highly substituted pyridines. In one example, a 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile was prepared via a stepwise and regioselective installation of five different functional groups [1]. This highlights the TMS group's compatibility with harsh halogenation and thioetherification steps, and its ability to direct further functionalization.

Regioselectivity Multi-functionalization Silyl Protection

Purity and Physical Specification: Comparison with Commercial Analogs

Commercial specifications for 3-(Trimethylsilyl)isonicotinonitrile indicate a minimum purity of 95% (GC) and a recommended long-term storage condition in a cool, dry place . In contrast, a common halogenated analog, 3-Bromoisonicotinonitrile, is commercially available with a similar minimum purity of 96% (GC) . Both compounds are offered at comparable purity levels, suggesting that the procurement decision should be driven by synthetic utility rather than a perceived quality advantage.

Purity Specification Procurement

Validated Application Scenarios for 3-(Trimethylsilyl)isonicotinonitrile in R&D and Production


Medicinal Chemistry: Synthesis of Highly Functionalized Pyridine-Based Drug Candidates

This compound is best utilized as a protected pyridine core in the multi-step synthesis of pharmaceutical leads. The TMS group remains inert during the installation of other sensitive functionalities (e.g., halogens, amines, thioethers), as demonstrated in the synthesis of penta-substituted pyridines [1]. This allows medicinal chemists to build molecular diversity around the pyridine ring without interference from the 3-position, enabling the exploration of novel chemical space.

Organic Synthesis: A Building Block in Metal-Catalyzed Transformations

The TMS group can serve as a masked functional handle. While the compound itself is not a direct participant in cross-coupling, its presence as a protecting group is essential for sequences culminating in a final C-C bond forming event at the 3-position. For example, after other positions are elaborated, the TMS group can be cleaved and replaced via a cross-coupling reaction using a halo- or triflate-substituted intermediate derived from the TMS precursor [2].

Process Chemistry: Optimization of Regioselective Functionalization Routes

Process chemists can leverage the compound to develop scalable routes to complex pyridines. The ability to achieve regioselective functionalization, as inferred from the synthesis of 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile [1], provides a blueprint for designing robust manufacturing processes where the order of operations is critical to yield and purity. The commercial availability of the compound at high purity (95%) supports its use in kilo-lab and pilot plant campaigns.

Material Science: Synthesis of Ligands and Functional Materials

The isonicotinonitrile scaffold is a common motif in ligands for metal-organic frameworks (MOFs) and coordination complexes. The TMS group on 3-(Trimethylsilyl)isonicotinonitrile offers a route to ligands with tailored steric and electronic properties. By using the TMS group to block one coordination site during ligand synthesis, more elaborate, heteroleptic ligand frameworks can be constructed, as suggested by its role in regioselective pyridine functionalization [1].

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